Methyl 2,3-dichloro-5-fluorophenylacetate

Chemical Procurement Purity Analysis Building Block

Methyl 2,3-dichloro-5-fluorophenylacetate (CAS 1804880-89-4) is a halogenated aromatic ester with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.05 g/mol, supplied commercially with a minimum purity specification of 95%. The compound features a distinctive 2,3-dichloro-5-fluoro substitution pattern on the phenyl ring, which is a core motif found in biologically active molecules such as 12/15-lipoxygenase inhibitors.

Molecular Formula C9H7Cl2FO2
Molecular Weight 237.05 g/mol
CAS No. 1804880-89-4
Cat. No. B1461148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dichloro-5-fluorophenylacetate
CAS1804880-89-4
Molecular FormulaC9H7Cl2FO2
Molecular Weight237.05 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C(=CC(=C1)F)Cl)Cl
InChIInChI=1S/C9H7Cl2FO2/c1-14-8(13)3-5-2-6(12)4-7(10)9(5)11/h2,4H,3H2,1H3
InChIKeyAZRYQRMLDZBRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-dichloro-5-fluorophenylacetate (CAS 1804880-89-4): A Halogenated Phenylacetate Ester Building Block


Methyl 2,3-dichloro-5-fluorophenylacetate (CAS 1804880-89-4) is a halogenated aromatic ester with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.05 g/mol, supplied commercially with a minimum purity specification of 95% . The compound features a distinctive 2,3-dichloro-5-fluoro substitution pattern on the phenyl ring, which is a core motif found in biologically active molecules such as 12/15-lipoxygenase inhibitors [1]. This specific substitution pattern imparts unique electronic and steric properties that differentiate it from other dichloro-fluorophenylacetate isomers, making it a targeted intermediate for structure-activity relationship (SAR) exploration in medicinal chemistry.

Why Generic Substitution Fails for Methyl 2,3-dichloro-5-fluorophenylacetate


Simple replacement of methyl 2,3-dichloro-5-fluorophenylacetate with other dichloro-fluorophenylacetate isomers or the free acid is not scientifically warranted. The precise 2,3-dichloro-5-fluoro arrangement directly influences the electronic distribution of the aromatic ring, which in turn governs reactivity in downstream synthetic transformations and target binding affinity in biological systems. For example, the 2,3-dichloro-5-fluorophenyl substructure has been explicitly claimed in potent 12/15-lipoxygenase inhibitors, where the halogen pattern is critical for achieving nanomolar potency [1]. Altering the substitution pattern (e.g., moving to a 2,4-dichloro-6-fluoro isomer) or using the free acid instead of the methyl ester would change key molecular properties—including lipophilicity, metabolic stability, and binding conformation—leading to unpredictable and potentially null results in established synthetic routes or biological assays [2].

Methyl 2,3-dichloro-5-fluorophenylacetate: Quantitative Differentiation Evidence


Commercial Purity Specification: Methyl Ester vs. Free Acid

Commercially, methyl 2,3-dichloro-5-fluorophenylacetate (CAS 1804880-89-4) is offered with a minimum purity of 95%, as verified by AKSci . This is a key specification for procurement, as the corresponding free acid, 2,3-dichloro-5-fluorophenylacetic acid (CAS 1803728-33-7), is also listed at 95% purity . Procurement of the methyl ester directly, rather than performing an in-house esterification of the acid, saves a synthetic step, avoids additional yield loss, and ensures a defined starting material purity for multi-step syntheses.

Chemical Procurement Purity Analysis Building Block

Core Substructure Validated in Nanomolar 12/15-Lipoxygenase Inhibitors

The 2,3-dichloro-5-fluorophenyl substructure, which is the core of the target compound, is a key feature in a patented 12/15-lipoxygenase inhibitor. Compound 11 from patent US20240336642, which incorporates this exact phenyl substitution pattern into a 2-phenyl-oxazole scaffold, exhibited an IC50 of 870 nM against human polyunsaturated fatty acid lipoxygenase ALOX12/ALOX15 [1]. This provides critical proof-of-concept that the 2,3-dichloro-5-fluoro arrangement is compatible with and contributes to target engagement in a therapeutically relevant enzyme system.

12/15-LOX Inflammation Patent Pharmacology

Differentiation from 2,4-Dichloro-6-fluorophenylacetate Isomer via Hydrolytic Stability

The positional isomer methyl 2,4-dichloro-6-fluorophenylacetate (CAS 1421620-41-8) shares the same molecular formula but differs in substitution pattern. A classic study on chloro-substituted phenylacetic acids demonstrated that biological activity is highly sensitive to chlorine position; the 2,3-dichloro acid was described as 'extremely active' as a plant growth regulator, while the 3,5-dichloro isomer was inactive [1]. By direct inference, the esterified forms of these acids will display distinct chemical reactivity and biological profiles. The ortho-chlorine adjacent to the acetate side-chain in the 2,3-isomer is expected to sterically hinder and electronically deactivate the ester towards hydrolysis, leading to a measurably different half-life in aqueous or biological media compared to isomers lacking this ortho substituent.

Ester Hydrolysis Chemical Stability Isomer Comparison

Methyl 2,3-dichloro-5-fluorophenylacetate: Optimal R&D Application Scenarios


Synthesis of 12/15-Lipoxygenase Inhibitor Candidates

This compound is the direct precursor for introducing the 2,3-dichloro-5-fluorophenyl moiety into oxazole-based 12/15-LOX inhibitors. As demonstrated by the 870 nM potency of a derivative in patent US20240336642 [1], the ester serves as the ideal starting material for SAR programs targeting inflammatory and stroke-related indications.

Building Block for CCR5 Antagonist Discovery Programs

Preliminary pharmacological screening indicates that compounds with this halogen pattern can act as CCR5 antagonists, relevant for HIV, asthma, and autoimmune disease research [1]. Procurement of the methyl ester enables rapid diversification into amide and heterocyclic libraries for hit-to-lead optimization.

Pro-Drug Design Requiring Controlled Ester Hydrolysis

The steric hindrance from the ortho-chlorine is expected to reduce the hydrolysis rate of the methyl ester compared to isomers lacking this feature. This makes the compound a strategic choice for medicinal chemistry programs seeking a pharmacokinetic profile with a slower release of the active acid metabolite [1].

Agrochemical Intermediate for Structure-Activity Relationship Studies

The historic extreme activity of the 2,3-dichloro substitution pattern in plant growth regulators [1] suggests the fluorinated methyl ester is a valuable scaffold for modern agrochemical discovery, particularly for developing herbicides or plant growth modulators with increased potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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